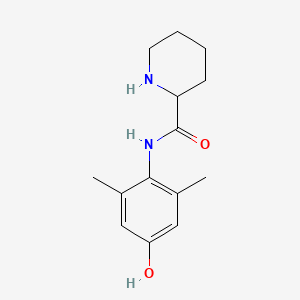
4-Hydroxy-N-desbutyl Bupivacaine
Übersicht
Beschreibung
4-Hydroxy-N-desbutyl Bupivacaine is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as a local anesthetic agent. This compound is a derivative of piperidine and is structurally related to other anesthetics like bupivacaine and ropivacaine .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-desbutyl Bupivacaine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular membranes and ion channels.
Medicine: Investigated for its potential as a local anesthetic with reduced cardiotoxicity compared to other anesthetics.
Industry: Utilized in the development of new pharmaceutical formulations and quality control testing.
Wirkmechanismus
Target of Action
4-Hydroxy-N-desbutyl Bupivacaine, also known as (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide or N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, is a derivative of Bupivacaine . Bupivacaine is a widely used local anesthetic agent . The primary targets of Bupivacaine are voltage-gated sodium channels in neurons, which are critical for the generation and conduction of nerve impulses .
Mode of Action
Like Bupivacaine, this compound provides local anesthesia through blockade of nerve impulse generation and conduction . This blockade is achieved by inhibiting the influx of sodium ions into the neuron through voltage-gated sodium channels .
Biochemical Pathways
The metabolism of this compound involves four proposed metabolic processes: aromatic hydroxylation, N-dealkylation, amide hydrolysis, and conjugation . Both 4’-hydroxylation and n-dealkylation are minor metabolic pathways in humans .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the time to maximum serum concentration is about 0.4 hours . The mean total urinary excretion of Bupivacaine and its metabolites and their conjugates varies between 2.46 and 3.22% of the total dose administered .
Result of Action
The result of the action of this compound is the inhibition of nerve impulse generation and conduction, leading to local anesthesia . This effect is achieved by blocking the influx of sodium ions into neurons through voltage-gated sodium channels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the metabolic pathways of this compound can be affected by the presence of certain enzymes in the body
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Hydroxy-N-desbutyl Bupivacaine plays a role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also binds to proteins like serum albumin, affecting its distribution and bioavailability. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Cellular Effects
This compound influences several cellular processes. It affects cell signaling pathways by modulating ion channels, particularly sodium channels, which are essential for nerve impulse transmission. This modulation can alter gene expression and cellular metabolism, impacting cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves binding to voltage-gated sodium channels, inhibiting their function. This inhibition prevents the propagation of action potentials, leading to local anesthesia. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it provides effective local anesthesia without significant adverse effects. At higher doses, it can cause toxicity, including neurotoxic and cardiotoxic effects. These threshold effects are critical for determining safe and effective dosage ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes. These metabolic processes influence the compound’s bioavailability and elimination, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to serum albumin, facilitating its distribution in the bloodstream. Its localization and accumulation in specific tissues are influenced by these interactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-desbutyl Bupivacaine typically involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline. The process begins with the formation of an amide bond between the carboxylic acid and the amine group. This reaction is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of a base like triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization. The use of high-performance liquid chromatography (HPLC) is common for quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-desbutyl Bupivacaine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bupivacaine: Another local anesthetic with a similar structure but higher cardiotoxicity.
Ropivacaine: Known for its reduced cardiotoxicity compared to bupivacaine.
Mepivacaine: Similar in structure but with a shorter duration of action.
Uniqueness
4-Hydroxy-N-desbutyl Bupivacaine is unique due to its balanced profile of efficacy and safety. It offers effective local anesthesia with a lower risk of cardiotoxicity, making it a valuable compound in medical applications .
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857751 | |
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51989-48-1 | |
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



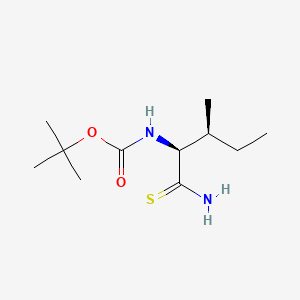
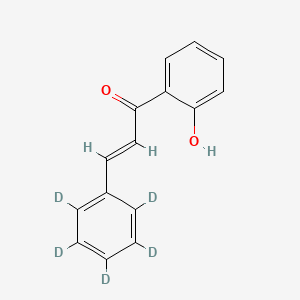
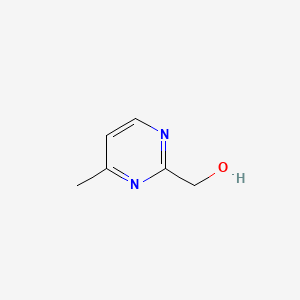
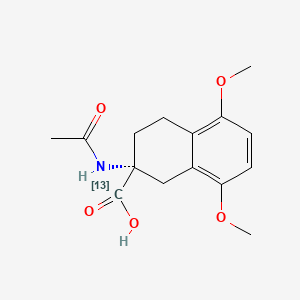
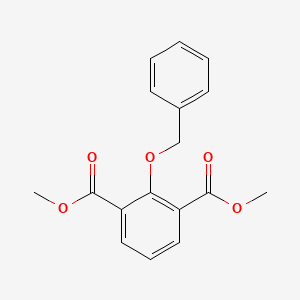
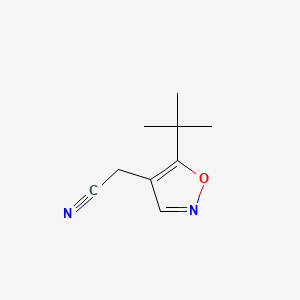
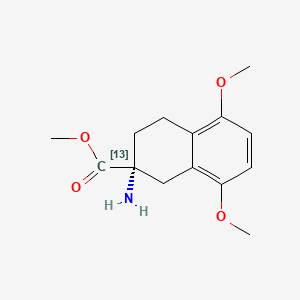
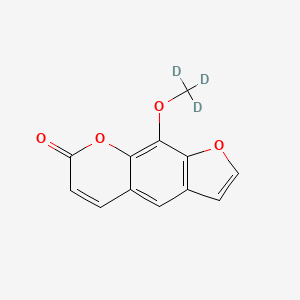
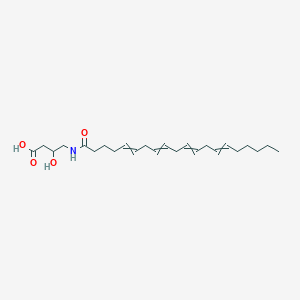

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
